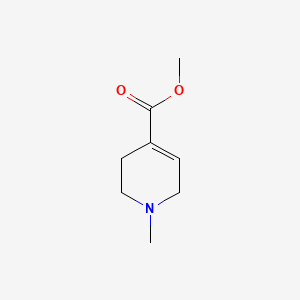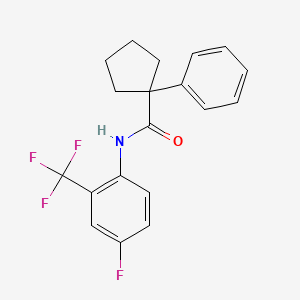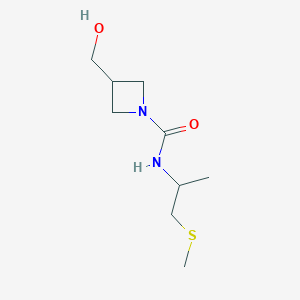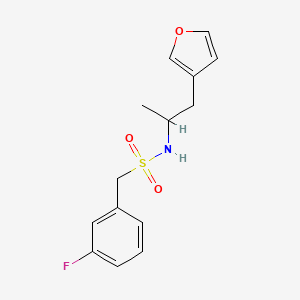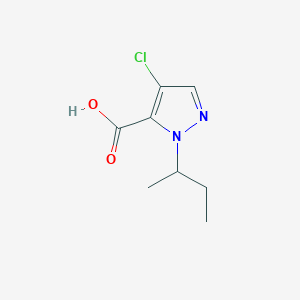
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is commonly referred to as BCP, and it is a pyrazole derivative that has been synthesized by several methods. BCP has been shown to have promising effects in various biological systems, including anti-inflammatory, anti-tumor, and neuroprotective activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of 3-carboxyisoalkyloxy-1H-pyrazoles, leading to the formation of various esters and amides, with biological effects such as protection against thromboembolism and reduction of serum lipids (Dorn & Ozegowski, 1998).
Molecular Docking Studies
- It is employed in molecular docking studies to predict binding interactions with target proteins, such as the Epidermal Growth Factor Receptor (EGFR), indicating potential applications in drug design (Reddy et al., 2022).
Optical and Fluorescence Properties
- The compound has been synthesized and characterized for its optical properties, including fluorescence spectral characteristics, which are less correlated with substituent groups on the pyrazole moiety (Ge et al., 2014).
Nonlinear Optical Materials
- Derivatives of this compound have been studied for their potential in nonlinear optical applications, particularly in optical limiting (Chandrakantha et al., 2013).
Corrosion Inhibition
- It has been studied for its efficiency as a corrosion inhibitor for steel in acidic environments, showing high anticorrosion activity and adsorption on steel surfaces (Ouali et al., 2013).
Coordination Chemistry
- The compound has been utilized in the synthesis of distinctive coordination compounds with metals like cobalt and nickel, showing varying binding modes and potential for the creation of unique complexes (Gupta et al., 2019).
Antimicrobial and Anticancer Activities
- Derivatives have been synthesized and studied for their in vitro antimicrobial and anticancer activities, indicating potential therapeutic applications (Rathinamanivannan et al., 2019).
Crystal Engineering
- The compound has been used in crystal engineering to form complexes and coordination polymers, contributing to the understanding of ligand conformation and supramolecular interactions in these structures (Radi et al., 2015).
Angiotensin Converting Enzyme Inhibition
- Novel derivatives have been synthesized and evaluated as angiotensin converting enzyme (ACE) inhibitors, showing potential in the treatment of hypertension (Kantevari et al., 2011).
Crystal Structure Analysis
- It has been utilized in regiospecific syntheses with crystal structure analyses to understand the structural characteristics of related compounds (Kumarasinghe et al., 2009).
Propriétés
IUPAC Name |
2-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLSEGRQVBPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)

![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)
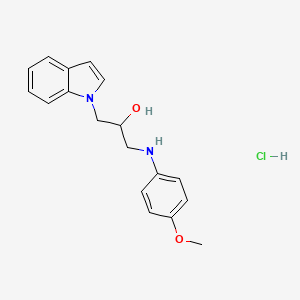
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)
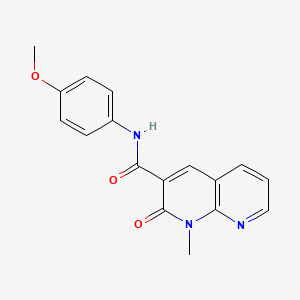
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)
![Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2428891.png)
